molecular formula C18H17NO2 B14469361 Phenyl 4-(1H-indol-3-yl)butanoate CAS No. 72218-92-9

Phenyl 4-(1H-indol-3-yl)butanoate

Cat. No.: B14469361
CAS No.: 72218-92-9
M. Wt: 279.3 g/mol
InChI Key: WUTNWRFXQFLANS-UHFFFAOYSA-N
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Description

Phenyl 4-(1H-indol-3-yl)butanoate is an organic compound that belongs to the class of indole derivatives Indole is an aromatic heterocyclic compound that is widely found in nature, particularly in plants and microorganisms The indole structure is a core component in many biologically active molecules, including neurotransmitters, hormones, and alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4-(1H-indol-3-yl)butanoate typically involves the esterification of 4-(1H-indol-3-yl)butanoic acid with phenol. One common method involves dissolving 4-(1H-indol-3-yl)butanoic acid in absolute ethanol and adding a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) .

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: Phenyl 4-(1H-indol-3-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Oxindole derivatives.

    Reduction: 4-(1H-indol-3-yl)butanol.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Phenyl 4-(1H-indol-3-yl)butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl 4-(1H-indol-3-yl)butanoate involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Phenyl 4-(1H-indol-3-yl)butanoate can be compared with other indole derivatives such as:

  • 4-(1H-indol-3-yl)butanoic acid
  • Ethyl 4-(1H-indol-3-yl)butanoate
  • 4-(1H-indol-3-yl)butanohydrazide

Uniqueness: this compound is unique due to the presence of both the indole ring and the phenyl ester group, which confer distinct chemical and biological properties.

Properties

CAS No.

72218-92-9

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

phenyl 4-(1H-indol-3-yl)butanoate

InChI

InChI=1S/C18H17NO2/c20-18(21-15-8-2-1-3-9-15)12-6-7-14-13-19-17-11-5-4-10-16(14)17/h1-5,8-11,13,19H,6-7,12H2

InChI Key

WUTNWRFXQFLANS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CCCC2=CNC3=CC=CC=C32

Origin of Product

United States

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